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molecular formula C18H28N6O B1674449 Lamtidine CAS No. 73278-54-3

Lamtidine

Cat. No. B1674449
M. Wt: 344.5 g/mol
InChI Key: NRIGRKAXOLMTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04764612

Procedure details

3-[3-[3-[1-Piperidinylmethyl]phenoxy]propanamine (2.48 g) and N-cyano-1-methyl-2-(phenylmethylene) hydrazine carboximidothioic acid, methyl ester (2.32 g) were heated at 70° under water-pump vacuum for 4 hr. Acetone was added and the solution was treated with dilute hydrochloric acid for 1 hr, washed with ether, basified and extracted with ethyl acetate. Evaporation of the ethyl acetate extracts fgave an oil which crystallised from toluene/ether to give the title compound as a white solid (0.98 g) m.p. 94°-5°. TLC silica, methanol/0.88 ammonia 80:1, Rf 0.5.
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
N-cyano-1-methyl-2-(phenylmethylene) hydrazine carboximidothioic acid, methyl ester
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[O:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:19]([N:21]=[C:22]([N:25]([CH3:34])[N:26]=CC1C=CC=CC=1)SC)#[N:20].Cl>CC(C)=O>[CH3:34][N:25]1[C:22]([NH:15][CH2:14][CH2:13][CH2:12][O:11][C:10]2[CH:16]=[CH:17][CH:18]=[C:8]([CH2:7][N:1]3[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]3)[CH:9]=2)=[N:21][C:19]([NH2:20])=[N:26]1

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C(OCCCN)C=CC1
Name
N-cyano-1-methyl-2-(phenylmethylene) hydrazine carboximidothioic acid, methyl ester
Quantity
2.32 g
Type
reactant
Smiles
C(#N)N=C(SC)N(N=CC1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethyl acetate
CUSTOM
Type
CUSTOM
Details
crystallised from toluene/ether

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(N=C1NCCCOC1=CC(=CC=C1)CN1CCCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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